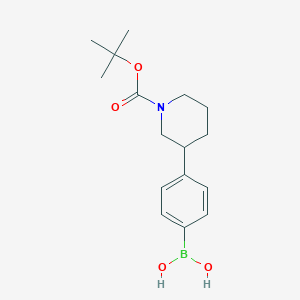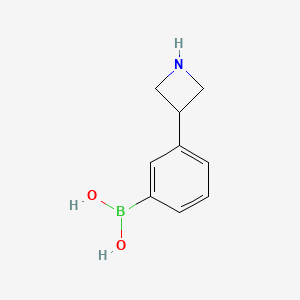
(3-(Azetidin-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Azetidin-3-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C9H12BNO2. It is characterized by the presence of an azetidine ring attached to a phenyl group, which is further connected to a boronic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Azetidin-3-yl)phenyl)boronic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: (3-(Azetidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The boronic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (3-(Azetidin-3-yl)phenyl)boronic acid is used as a building block for creating complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions .
Biology and Medicine: Its unique structure allows for the design of molecules with enhanced biological activity .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its ability to form stable bonds with various substrates makes it a versatile component in material design .
Mecanismo De Acción
The mechanism by which (3-(Azetidin-3-yl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The azetidine ring can interact with various receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the azetidine ring, making it less versatile in certain applications.
(4-(Azetidin-3-yl)phenyl)boronic acid: Similar structure but with different positional isomerism.
(3-(Pyrrolidin-3-yl)phenyl)boronic acid: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness: (3-(Azetidin-3-yl)phenyl)boronic acid is unique due to the presence of both the azetidine ring and the boronic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Propiedades
Fórmula molecular |
C9H12BNO2 |
|---|---|
Peso molecular |
177.01 g/mol |
Nombre IUPAC |
[3-(azetidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11-13H,5-6H2 |
Clave InChI |
JOIQABWIXZVCMS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2CNC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
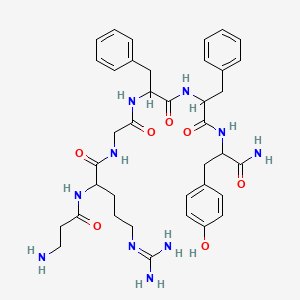
![N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide](/img/structure/B14082757.png)

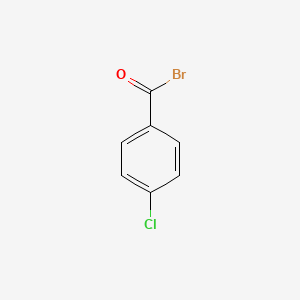
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
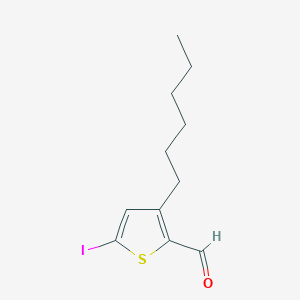
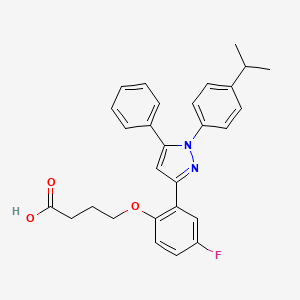
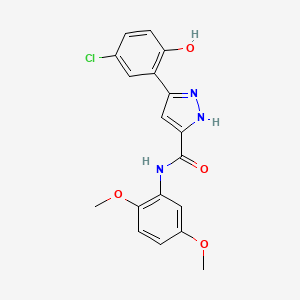

![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)
